molecular formula C22H20N4O2 B2483761 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 946308-03-8

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2483761
CAS No.: 946308-03-8
M. Wt: 372.428
InChI Key: NWCQBZPZBQGNCS-UHFFFAOYSA-N
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Description

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2 and 2. The oxazole ring is functionalized with a phenyl group at position 2 and a carbonitrile group at position 3. Position 5 of the oxazole is linked to a piperazine moiety bearing a 3-methylbenzoyl substituent.

Properties

IUPAC Name

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQBZPZBQGNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents on the benzoyl/piperazine groups or the oxazole core.

Table 1: Key Structural Analogs and Modifications

Compound Name Substituent on Piperazine Oxazole Substituent (Position 2) Key Differences/Effects
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl Increased electron-withdrawing effects; potential enhanced metabolic stability.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 2-Furyl Chlorine enhances lipophilicity; furyl introduces heteroaromatic π-stacking potential.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl Para-fluorine may alter binding affinity via steric/electronic modulation.
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile 2-Chloroacetyl Methyl Aliphatic substituent reduces aromaticity; chloroacetyl may enhance reactivity.

Electronic and Steric Effects

  • The position of fluorine (ortho, meta, para) further modulates steric bulk and dipole moments.
  • Chlorinated Derivatives (e.g., ) : Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability. In 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile , the furyl group introduces a planar heterocycle, enabling π-π interactions distinct from phenyl-substituted analogs.
  • Aliphatic vs.

Biological Activity

The compound 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the oxazole moiety further enhances its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease management .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This was demonstrated through DPPH radical scavenging assays where it showed significant radical scavenging activity .

Biological Activity and Case Studies

Recent studies have elucidated the biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Preliminary results indicate that it may exhibit significant activity against both bacterial and fungal strains, making it a candidate for further development in infectious disease treatment.
  • Neuroprotective Effects :
    • Research has indicated that the compound can protect neuronal cells from oxidative damage. In vivo studies involving scopolamine-treated mice demonstrated that treatment with this compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values between 7.9 - 92 µM
AntimicrobialSignificant activity against bacteria and fungi
AntioxidantHigh radical scavenging activity
NeuroprotectiveReduced MDA levels in scopolamine model
MechanismDescriptionReference
Enzyme InhibitionInhibits AChE, relevant for Alzheimer's treatment
Antioxidant ActionScavenges free radicals, reducing oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?

  • Answer: Synthesis typically involves multi-step organic reactions, including cyclization to form the oxazole core and subsequent acylation of the piperazine moiety. For example, oxazole formation may utilize a condensation reaction between nitriles and carbonyl precursors under acidic conditions . Piperazine acylation is often achieved using 3-methylbenzoyl chloride in the presence of a base like triethylamine. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .

Q. How can the structure of this compound be confirmed after synthesis?

  • Answer: Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperazine signals (δ 2.5–3.5 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
  • Mass spectrometry for molecular weight validation (e.g., ESI-MS to confirm [M+H]⁺) .

Q. What physicochemical properties are critical for in vitro biological studies?

  • Answer: Key properties include:

  • Solubility: Tested in DMSO or aqueous buffers (e.g., PBS) using HPLC or nephelometry. Structural analogs show limited aqueous solubility, necessitating DMSO stock solutions .
  • Stability: Assessed via accelerated degradation studies (e.g., pH 3–9, 40°C) monitored by LC-MS. Oxazole derivatives are generally stable under neutral conditions but may hydrolyze under strong acids/bases .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT in cancer cell lines). Structural analogs with piperazine-oxazole motifs show activity against CDK4 and ARK5 kinases . Use orthogonal assays (e.g., SPR for binding kinetics) to validate hits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Answer: Discrepancies may arise from assay specificity (e.g., off-target effects) or compound stability. Strategies include:

  • Dose-response curves to confirm potency (IC₅₀/EC₅₀ comparisons).
  • Metabolic stability testing in liver microsomes to rule out rapid degradation .
  • Target engagement assays (e.g., CETSA or cellular thermal shift assays) to verify direct interactions .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

  • Answer:

  • X-ray crystallography or cryo-EM to resolve binding modes (e.g., piperazine interactions with kinase ATP pockets) .
  • Molecular dynamics simulations to analyze conformational stability of the 3-methylbenzoyl group in hydrophobic pockets .
  • Kinase profiling panels (e.g., Eurofins KinaseScan) to identify polypharmacological effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Answer: Systematically modify:

  • Oxazole substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Piperazine acyl groups: Replace 3-methylbenzoyl with heteroaromatic carbonyls (e.g., thiophene) to improve solubility .
  • Cyanophenyl position: Explore regioisomers to alter steric hindrance at the target site .

Q. What strategies mitigate poor in vitro-to-in vivo translation?

  • Answer: Address pharmacokinetic challenges via:

  • Prodrug design: Mask the nitrile group as a phosphate ester to enhance bioavailability .
  • Nanoparticle encapsulation to improve solubility and reduce clearance .
  • PK/PD modeling using rodent studies to correlate plasma exposure with efficacy .

Q. How can computational methods predict polymorphic forms or crystallinity?

  • Answer: Use Powder XRD to identify crystalline phases and DSC for thermal stability analysis. Computational tools like Mercury CSD or POLYMORPH Predictor can model packing arrangements and energy landscapes .

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